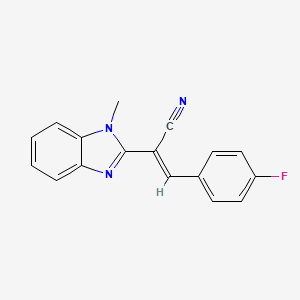

(2E)-3-(4-fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile

Description

(2E)-3-(4-fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is a synthetic organic compound featuring a benzodiazolyl core substituted with a 4-fluorophenyl group and an α,β-unsaturated nitrile moiety. This compound belongs to a class of acrylonitrile derivatives known for their electrophilic reactivity, particularly at the α,β-unsaturated site, which enables covalent interactions with biological targets such as cysteine residues in proteins . The 1-methyl-1H-1,3-benzodiazol-2-yl group enhances π-π stacking and hydrogen-bonding interactions, while the 4-fluorophenyl substituent contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3/c1-21-16-5-3-2-4-15(16)20-17(21)13(11-19)10-12-6-8-14(18)9-7-12/h2-10H,1H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUGNGNRLZPHOB-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile typically involves the following steps:

Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

Introduction of the Fluorophenyl Group: This step involves the coupling of the benzodiazole intermediate with a fluorophenyl derivative, often using palladium-catalyzed cross-coupling reactions.

Formation of the Prop-2-enenitrile Moiety: This can be done through a Knoevenagel condensation reaction between the benzodiazole-fluorophenyl intermediate and a suitable nitrile compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole moiety.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.

Major Products

Oxidation: Products may include oxidized derivatives of the benzodiazole moiety.

Reduction: Reduction of the nitrile group would yield amine derivatives.

Substitution: Substituted fluorophenyl derivatives would be the major products.

Scientific Research Applications

Chemistry

Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Materials Science:

Biology

Biological Probes: The compound may be used as a probe to study biological processes involving benzodiazole derivatives.

Medicine

Industry

Chemical Industry: The compound may be used in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile would depend on its specific application. For example, in a pharmaceutical context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological system and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Pharmacological Relevance

The table below highlights key structural and functional differences between the target compound and its analogs:

Functional Group Reactivity and Selectivity

- Electrophilic Acrylonitrile Group: The α,β-unsaturated nitrile in the target compound and CCG-63808 facilitates covalent binding to cysteine residues in RGS proteins, but this reactivity complicates cellular specificity . In contrast, compounds like 3643-1801 (with trifluoromethylphenyl) or 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile replace the fluorophenyl with groups that may reduce nonspecific interactions .

- Benzodiazolyl vs.

- Fluorine vs. Bromine Substituents : Fluorine (in the target compound) improves metabolic stability and membrane permeability, whereas bromine (in the furanyl analog) may enhance halogen bonding but increases molecular weight .

Research Findings and Challenges

- RGS Protein Inhibition : CCG-63808 and related acrylonitriles inhibit RGS4 by covalently modifying cysteine residues, but their reactive nature limits therapeutic utility. Structural studies (e.g., X-ray crystallography) are needed to validate binding modes for the target compound .

- Metabolic Stability : Fluorine substitution (as in the target compound) improves pharmacokinetics compared to brominated or trifluoromethylated analogs, which may exhibit higher metabolic clearance .

Biological Activity

The compound (2E)-3-(4-fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a 4-fluorophenyl group and a benzodiazole moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of 2-(4-fluorophenyl)-1H-benzimidazole have shown effective antibacterial activity against Gram-positive bacteria, suggesting a potential for this compound in treating bacterial infections .

GABA-A Receptor Modulation

Research has highlighted the role of benzimidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor. This mechanism is particularly relevant for compounds that can enhance GABAergic transmission, potentially leading to anxiolytic effects. The incorporation of fluorine in the phenyl ring has been associated with increased metabolic stability and improved binding affinity .

| Compound | % of 10 μM GABA Response |

|---|---|

| Zolpidem | 212 ± 8.5 |

| Compound 9 | 172 ± 12.5 |

| Compound 15 | 105 ± 2.5 |

Metabolic Stability

A comparative study evaluated the metabolic stability of various benzimidazole derivatives, including those structurally related to this compound. It was found that certain modifications could significantly enhance stability against hepatic metabolism, which is crucial for developing effective therapeutic agents .

ADME Properties

Absorption, Distribution, Metabolism, and Excretion (ADME) analyses have been conducted to assess the pharmacokinetic profiles of related compounds. These studies indicate that structural modifications can lead to improved bioavailability and reduced toxicity profiles, making these compounds promising candidates for drug development .

Q & A

Q. Advanced Stability Studies

- Photostability : Expose solid samples to UV light (ICH Q1B guidelines) and monitor degradation via HPLC-MS. Nitrile groups may hydrolyze to amides under prolonged UV .

- Thermal analysis : Use TGA-DSC to identify decomposition thresholds (e.g., melting points >200°C suggest thermal robustness) .

How do substituents on the benzodiazole ring influence the compound’s bioactivity?

Advanced Structure-Activity Relationship (SAR) Question

- Methyl group (1-position) : Enhances metabolic stability by reducing CYP450 oxidation.

- Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity but may reduce solubility. Compare with fluorophenyl analogs using molecular docking (AutoDock Vina) to map binding interactions with target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.